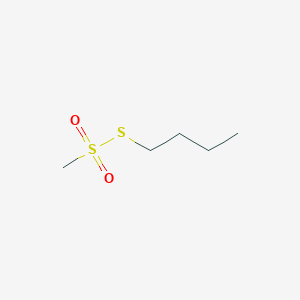

Butyl Methanethiosulfonate

Description

Historical Context and Evolution of Thiosulfonate Research

The study of sulfur-containing compounds has a rich history, with many organosulfur molecules from natural sources being used for centuries. mdpi.com Thiosulfonates (RSO₂SR'), as a specific class of organosulfur compounds, have been subjects of chemical synthesis and investigation for many decades. Early research focused on fundamental synthesis methods, such as the reaction of sulfonyl halides with thiols or the oxidation of disulfides. acs.org

The evolution of thiosulfonate research has seen a significant expansion from basic synthesis to diverse applications. Initially explored for their interesting chemical properties, their role as versatile synthons in organic chemistry became a major focus. sioc-journal.cn Researchers have developed numerous synthetic routes, including metal-catalyzed reactions and green chemistry approaches, to access a wide array of thiosulfonate derivatives. acs.orgsioc-journal.cn Over time, the unique reactivity of the thiosulfonate group, particularly its electrophilic sulfur atom which shows high selectivity towards soft nucleophiles like thiols, was recognized. rsc.org This led to the development of methanethiosulfonate (B1239399) (MTS) reagents as highly specific tools for biochemistry and chemical biology, a significant leap from their initial study as simple organic compounds. rsc.org The number of publications related to the synthesis and application of thiosulfonates has grown steadily, indicating their emerging importance as reactants in various chemical fields. researchgate.net

Significance of Butyl Methanethiosulfonate in Chemical Biology

The significance of this compound in chemical biology stems from its function as a cysteine-modifying reagent. Cysteine is a relatively rare amino acid, making its modification a common strategy for achieving site-selective protein labeling. tufts.edu MTS reagents, including BMTS, are highly valued for this purpose due to their rapid and highly selective reaction with the thiol group of cysteine residues under mild, aqueous conditions to form a stable, yet reversible, disulfide bond. rsc.orgrsc.orgttuhsc.edu This reaction proceeds quickly, often to completion within seconds, even at low reactant concentrations. rsc.org

This specific reactivity allows researchers to:

Probe Protein Structure: By introducing a cysteine residue at a specific site in a protein through mutagenesis and then treating it with an MTS reagent, scientists can probe the local environment of that site. This technique, known as the Substituted-Cysteine Accessibility Method (SCAM), is widely used to map the architecture of protein pores and channels. nih.govrupress.org

Investigate Protein Function: The addition of the butyl group from BMTS to a cysteine can alter the protein's function, providing insights into the role of that specific residue. For example, in studies of the GABA-A receptor, labeling of introduced cysteine mutants in transmembrane segments with BMTS was used to identify amino acids critical for the effects of alcohols and anesthetics. nih.gov The labeling of specific cysteine mutants, such as β2N265C and β2M286C, with BMTS resulted in a significant increase in the GABA response, highlighting the proximity and functional importance of these residues. nih.gov

Facilitate Bioconjugation: The disulfide linkage formed by BMTS can be cleaved under reducing conditions (e.g., using dithiothreitol), making the modification reversible. rsc.org This property is advantageous for applications where a temporary block of a thiol group is required or for creating cleavable linkages in bioconjugates. rsc.org

Compared to other thiol-reactive reagents like iodoacetamides or maleimides, MTS reagents offer the advantage of forming a reversible disulfide bond, and the reaction byproducts are generally volatile and non-interfering. ttuhsc.eduinterchim.fr

Current Research Landscape and Emerging Areas

The research landscape for thiosulfonates, including BMTS, continues to expand into new and diverse areas beyond protein modification.

Polymer Science: Thiol-thiosulfonate chemistry has become a powerful tool for polymer functionalization. It allows for the introduction of disulfide linkages into polymer chains, which can be cleaved on demand. This is particularly useful for creating smart materials or for applications in drug delivery where cleavage can be triggered under physiological conditions, such as by intracellular glutathione. rsc.org

Apoptosis Induction: Research has shown that some thiosulfonate compounds can induce apoptosis (programmed cell death). For instance, 1,4-butanediyl-bismethanethiosulfonate (a related bifunctional MTS reagent) was found to induce apoptosis in Jurkat cells through a mechanism involving the generation of reactive oxygen species (ROS). nih.govresearchgate.net This line of inquiry opens up potential avenues for developing new therapeutic strategies.

Antibacterial Agents: There is growing interest in thiosulfonates as potential antibacterial agents, partly inspired by the antimicrobial properties of sulfur compounds found in nature, like allicin (B1665233) from garlic. mdpi.com Synthetic S-alkyl thiosulfonates have been synthesized and tested against various bacterial pathogens, with some compounds showing strong bioactivity against vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA/VRSA). mdpi.commdpi.com For example, S-propyl propanethiosulfonate has been investigated for its activity against multidrug-resistant bacteria. mdpi.com

The ongoing development of novel synthetic methods continues to produce new thiosulfonate derivatives with unique properties, promising to further broaden their application in materials science, organic synthesis, and medicinal chemistry. sioc-journal.cnresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S2/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXYUWGNEFXGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Reactivity of Butyl Methanethiosulfonate

Advanced Synthetic Methodologies for Butyl Methanethiosulfonate (B1239399)

The synthesis of thiosulfonates, including S-alkyl variants like butyl methanethiosulfonate, has evolved from classical methods to more advanced catalytic strategies. These methodologies aim to improve efficiency, yield, and substrate scope while often employing milder reaction conditions.

Optimization of Established Synthetic Routes

Traditional methods for synthesizing thiosulfonates remain foundational and are subject to ongoing optimization. These routes typically involve nucleophilic substitution or the oxidation of sulfur-containing precursors.

A classic and direct method for the synthesis of S-alkyl thiosulfonates involves the nucleophilic substitution reaction between a sulfonyl chloride and a thiol. nih.gov For the preparation of this compound, this involves the reaction of methanesulfonyl chloride with 1-butanethiol (B90362). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct. nih.gov The methanesulfonate (B1217627) group is known to be an effective leaving group in nucleophilic substitution reactions. ajol.info

Another approach within this category is the reaction of an alkyl halide with an alkali metal thiosulfonate salt. uantwerpen.be The synthesis of unsymmetrical thiosulfonates can be achieved through the nucleophilic substitution of alkyl halides with potassium or sodium thiosulfonate salts. uantwerpen.be

Oxidative methods provide a significant pathway to thiosulfonates. These can involve the direct oxidation of thiols or, more commonly, the oxidation of disulfides. uantwerpen.be An advanced and efficient method for this transformation is electrochemical oxidation. Research has demonstrated the synthesis of symmetrical thiosulfonates from their corresponding disulfides using a simple electrochemical setup. In a notable example, di-n-butyl thiosulfonate was synthesized from di-n-butyl disulfide in a nearly quantitative yield. d-nb.inforesearchgate.net This electro-oxidative method is performed under constant current and avoids the need for chemical oxidants, representing a green and efficient approach. d-nb.info

The following table summarizes the results for the electrochemical synthesis of various symmetrical thiosulfonates, including the butyl derivative.

| Entry | Starting Disulfide | Product | Yield (%) |

| a | Diphenyl disulfide | S-phenyl benzenethiosulfonate | 93 |

| e | Dibenzyl disulfide | S-benzyl phenylmethanethiosulfonate | 82 |

| f | Dicyclohexyl disulfide | S-cyclohexyl cyclohexanethiosulfonate | 83 |

| g | Di-n-butyl disulfide | S-butyl butane-1-thiosulfonate | 99 |

| Data sourced from research on the electrochemical generation of symmetrical thiosulfonates. d-nb.inforesearchgate.net |

Other oxidative coupling methods include the use of reagents like potassium permanganate, which has been used for the solvent-free oxidation of symmetrical disulfides to thiosulfonates. researchgate.net

Nucleophilic Substitution Reactions with Thiols

Novel Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry has introduced various catalytic systems to facilitate the formation of thiosulfonates under milder conditions with greater efficiency and functional group tolerance.

Transition metals such as copper, iron, and nickel are effective catalysts for synthesizing thiosulfonates. Copper-catalyzed reactions are particularly prominent. One such method involves the copper-catalyzed oxidation of thiols using air as the oxidant. researchgate.net While this method works well for aromatic thiols, the reaction with aliphatic thiols like 1-butanethiol requires the addition of iodide ions to proceed efficiently. researchgate.net

Copper catalysts (e.g., CuI) have also been used for the thiolation of various substrates with thiosulfonates, indicating the utility of these catalysts in forming C–S bonds from thiosulfonate precursors. acs.org More recently, nickel-catalyzed reductive cross-coupling reactions of thiosulfonates have been developed, providing a versatile method for creating both symmetrical and unsymmetrical disulfides from thiosulfonate starting materials. rsc.org This highlights a reactivity pattern that can be conceptually reversed for synthesis. A photo-induced method combining an organocatalyst with a copper catalyst has also been reported for the synthesis of sterically hindered S-alkyl thiosulfonates from carboxylic acid derivatives. nih.gov

Organocatalysis, which avoids the use of metals, has emerged as a powerful tool in organic synthesis. For thiosulfonate synthesis, base-catalyzed approaches are relevant. Research has shown that bases like cesium carbonate (Cs₂CO₃) can catalyze the reaction of thiosulfonates with ynones, demonstrating the activation of thiosulfonates under metal-free conditions. chemrxiv.org

More advanced strategies involve organophotoredox catalysis. In this approach, a photocatalyst like 4CzIPN is used to generate alkyl radicals from redox-active esters (derived from carboxylic acids). These radicals can then couple with thiosulfonates to form C–S bonds. nih.gov This method is noted for its mild conditions and broad substrate scope, including the use of primary, secondary, and tertiary radicals, making it applicable to the synthesis of complex alkyl thiosulfonates. nih.gov A method merging photo-organocatalysis with copper-catalysis has also been developed for the synthesis of S-alkyl thiosulfonates. nih.gov

Transition Metal-Catalyzed Thiosulfonate Formation

Green Chemistry Principles in this compound Synthesis

The synthesis of thiosulfonates, including this compound, is increasingly being viewed through the lens of green chemistry, which encourages the development of processes that minimize environmental impact. acs.orgacs.org Key principles involve the use of safer solvents, maximizing atom economy, and reducing waste.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Modern approaches to synthesizing thiosulfonates are exploring more environmentally benign alternatives. The use of water as a solvent is a significant step towards greener chemical processes. orgsyn.org For instance, the synthesis of related sulfur compounds has been successfully performed in aqueous solutions, which not only reduces pollution but can also simplify workup procedures. Another green approach is the use of solvent-free reaction conditions, which can be facilitated by methods such as ultrasound irradiation. researchgate.net This technique has been shown to be effective for producing sterically hindered thiosulfonate S-esters, reducing reaction times and eliminating the need for a solvent. researchgate.net While many published procedures for alkyl methanethiosulfonates use organic solvents like dimethylformamide (DMF) or ethyl acetate, the development of syntheses in greener solvents like ethanol (B145695) or under solvent-free conditions represents a key area of research. chemistryviews.orgox.ac.ukorgsyn.org

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Reactions with high atom economy are inherently less wasteful. Many modern methods for synthesizing thiosulfonates are designed to be 100% atom-economic, particularly in addition reactions where all reactant atoms are incorporated into the product. rhhz.net

Table 1: Conceptual Comparison of Synthesis Strategies by Green Chemistry Metrics

| Synthesis Strategy | Typical Solvents | Atom Economy Principle | Waste Reduction Potential |

|---|---|---|---|

| Classical Nucleophilic Substitution (e.g., Alkyl Halide + Thiosulfonate Salt) | DMF, Acetonitrile (B52724) | Moderate; produces a salt byproduct. | Lower; generates stoichiometric salt waste and requires solvent for reaction and purification. ox.ac.uk |

| Oxidation of Thiols/Disulfides | Various organic solvents | Low to Moderate; oxidant atoms are not incorporated into the product. | Lower; produces significant waste from the oxidizing agent. orgsyn.org |

| Catalytic Addition to Alkenes/Alkynes | Ethanol, Water, or Solvent-Free | High; can be 100% atom-economic as all atoms of the reactants are incorporated. rhhz.netrsc.org | Higher; catalytic nature minimizes reagent waste, and use of green solvents reduces environmental impact. chemistryviews.org |

Solvent-Free and Aqueous Reaction Conditions

Mechanistic Investigations of this compound Reactions

This compound is a valuable reagent primarily due to the reactivity of its electrophilic sulfur-sulfur bond. Its reactions, particularly with nucleophiles like thiols, are of significant interest.

The characteristic reaction of this compound is the thiol-disulfide exchange. mdpi.com In this process, a nucleophilic thiol attacks the electrophilic sulfur atom of the thiosulfonate. The mechanism involves the cleavage of the S-S bond, resulting in the formation of a new, unsymmetrical disulfide and the release of methanesulfinate (B1228633) as a leaving group. rsc.orgscbt.com This reactivity makes this compound an effective sulfenylating agent, capable of transferring a butylthiol (-S-C₄H₉) group to a target molecule. orgsyn.org

The general mechanism can be represented as: R-SH + CH₃SO₂-S-C₄H₉ → R-S-S-C₄H₉ + CH₃SO₂H

This reaction is fundamental in chemical biology for modifying cysteine residues in proteins and for the synthesis of various organosulfur compounds. mdpi.comrsc.org

The formation of the thiol adduct via thiol-disulfide exchange is governed by kinetic and thermodynamic factors. The reaction generally follows second-order kinetics, where the rate is dependent on the concentrations of both the thiol and the thiosulfonate. rsc.org The rate-limiting step can vary depending on the specific reactants and conditions, but it often involves the initial nucleophilic attack of the thiolate anion on the thiosulfonate. rsc.org

Table 2: Representative Kinetic Parameters for Thiol-Disulfide Exchange Reactions

| Reacting Thiol | Relative Rate Constant (k) | Controlling Factors | Reference Principle |

|---|---|---|---|

| Primary Alkyl Thiol (e.g., Ethanethiol) | High | Low steric hindrance, high nucleophilicity. | uq.edu.auresearchgate.net |

| Tertiary Alkyl Thiol (e.g., tert-Butylthiol) | Low | High steric hindrance around the sulfur atom impedes nucleophilic attack. | researchgate.netnih.gov |

| Thiophenol (Aromatic Thiol) | Moderate to High | Lower pKa leads to a higher concentration of the more reactive thiolate anion at a given pH. | uq.edu.au |

The rate and efficiency of the thiol-disulfide exchange reaction involving this compound are significantly influenced by both steric and electronic effects.

Steric Effects: Steric hindrance around the reacting sulfur atom of either the thiosulfonate or the incoming thiol can dramatically decrease the reaction rate. nih.govrsc.org For example, if the butyl group of this compound were replaced with a more branched group like a tert-butyl group, the accessibility of the electrophilic sulfur would be reduced, slowing the reaction. Similarly, a bulky nucleophilic thiol will react more slowly than a less hindered one. researchgate.net This is a critical consideration in synthetic applications, where controlling the accessibility of reaction sites can dictate product selectivity. nih.gov

Electronic Effects: The electronic properties of the nucleophilic thiol play a crucial role. Electron-donating groups on the thiol increase the electron density on the sulfur atom, enhancing its nucleophilicity and generally accelerating the reaction. chinesechemsoc.org Conversely, electron-withdrawing groups decrease the sulfur's nucleophilicity, slowing the rate of attack. chinesechemsoc.org The acidity (pKa) of the thiol is also a key factor. A lower pKa means the thiol is more readily deprotonated to form the highly nucleophilic thiolate anion (RS⁻), which is the primary reacting species in many thiol-disulfide exchanges, especially under neutral or basic conditions. uq.edu.au Therefore, thiols that are more acidic tend to react faster.

Kinetics and Thermodynamics of Thiol Adduct Formation

Reactivity with Other Nucleophiles and Electrophiles

Thiosulfonates, including this compound, are notable for their reactivity with a range of nucleophiles, electrophiles, and radicals. uantwerpen.be The reactivity stems from the polarization of the sulfur-sulfur bond, which makes them effective electrophilic sulfenylating agents. uantwerpen.be

The most well-documented reaction of this compound is with thiols. This reaction results in the formation of mixed disulfides, a transformation that is widely utilized in biochemistry for blocking free protein thiols. scbt.comdiva-portal.org The general mechanism involves the nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the methanethiosulfonate, displacing the methanesulfinate anion.

While specific studies on this compound's reactions with other nucleophiles are limited, the general reactivity of the thiosulfonate group suggests potential reactions. For instance, aminolysis of polymers with terminal dithioester groups can be controlled by adding S-methyl methanethiosulfonate, which reacts preferentially with the released thiol, indicating a higher reactivity with thiols compared to amines under these conditions. uantwerpen.be The bulky nature of the t-butyl group can introduce steric hindrance, which may influence the rate and success of nucleophilic substitution reactions, particularly S_N2 type reactions where less hindered nucleophiles are favored.

Thiosulfonates can also react as sulfonylating agents depending on the reaction conditions. uantwerpen.be Furthermore, their interaction with electrophiles is a possibility, though less common than their reactions with nucleophiles. uantwerpen.be

Degradation Pathways and Stability Studies of this compound

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Stability in Aqueous and Organic Media

The hydrolytic stability of thiosulfonates and related sulfur-containing compounds is often pH-dependent. Generally, they exhibit greater stability in neutral and slightly acidic conditions and are unstable under alkaline conditions. europa.eu For example, the pesticide profenofos (B124560) shows significantly faster degradation at pH 9 compared to pH 7 or pH 5. europa.eu A similar trend is observed with fluazifop-P-butyl, which is stable at pH 5 but degrades rapidly at pH 9. fao.org

Table 1: Hydrolytic Stability of Structurally Related Compounds at 20-25°C

| Compound | pH 5 | pH 7 | pH 9 |

|---|---|---|---|

| Fluazifop-P-butyl | DT50 = 78 days | DT50 = 78 days | DT50 = 29 hours |

| Profenofos | DT50 = 93 days | DT50 = 14.6 days | DT50 = 5.7 hours |

Data sourced from studies on analogous compounds to illustrate pH-dependent stability trends. europa.eufao.org

Photochemical and Thermal Decomposition Pathways

Thiosulfonates are known to undergo homolytic cleavage of the S-S bond when subjected to thermolysis or photolysis, which results in the generation of sulfonyl and sulfenyl radicals. uantwerpen.be

Theoretical studies on the thermal decomposition of the related compound t-BuS(O)St-Bu (tert-Butyl tert-Butanethiosulfinate) suggest complex degradation pathways. researchgate.net High-vacuum flash pyrolysis of similar sulfur compounds can lead to the formation of radicals like the methylsulfonyl radical (CH₃SO₂•) and subsequent decomposition to products such as sulfur dioxide. researchgate.net The thermal degradation of other sulfur-containing organic molecules, such as sulforaphane, has been shown to produce S-methyl methanethiosulfonate as a breakdown product, indicating its relative stability under certain heating conditions in aqueous solution. laurentian.ca

Photochemical decomposition is also a potential degradation route. The photochemical rearrangement of related sulfur compounds has been documented, suggesting that this compound may also be susceptible to degradation upon exposure to UV light. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| S-methyl methanethiosulfonate |

| Fluazifop-P-butyl |

| Profenofos |

| t-BuS(O)St-Bu (tert-Butyl tert-Butanethiosulfinate) |

| Methylsulfonyl radical |

| Sulfur dioxide |

Molecular Mechanisms of Action and Biochemical Interactions

Butyl Methanethiosulfonate (B1239399) as a Cysteine-Modifying Reagent

The primary application of Butyl Methanethiosulfonate in biochemical studies is as a reagent that specifically targets and modifies the thiol groups of cysteine residues within proteins. nih.gov This targeted reactivity allows researchers to investigate the specific functions of these cysteine residues.

Formation of Mixed Disulfides with Protein Thiols

The specific reaction of this compound with cysteine residues enables researchers to perform site-specific labeling of proteins. This technique is particularly powerful when combined with site-directed mutagenesis, where a cysteine residue is intentionally introduced at a specific location within a protein that originally lacked one. ttuhsc.eduinterchim.fr By treating the modified protein with BMTS, a butyl group can be attached to that precise location. This allows for the investigation of the local environment and the functional importance of that specific region of the protein. For instance, studies on the GABA-A receptor have utilized single cysteine mutants to investigate the effects of BMTS labeling on the receptor's response to GABA. nih.gov

A key advantage of using methanethiosulfonate reagents like BMTS is that the formation of the mixed disulfide bond is reversible. nih.govdiva-portal.org The disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. ttuhsc.eduinterchim.fr This reversibility allows for controlled experiments where the modification can be introduced to study its effects and then removed to confirm that the observed changes were indeed due to the modification of the cysteine residue. This feature distinguishes it from other thiol-reactive reagents like iodoacetamide (B48618) and N-ethylmaleimide, which form irreversible covalent bonds. diva-portal.org

Site-Specific Cysteine Labeling in Proteins

Impact on Protein Structure and Function

The modification of cysteine residues by this compound can have significant consequences for the structure and function of a protein. These effects are a direct result of the addition of the butyl group to the cysteine side chain.

The modification of cysteine residues by this compound can modulate the activity of enzymes and affect protein-protein interactions. patsnap.comrsc.org If the modified cysteine is located within or near the active site of an enzyme, the attachment of the butyl group can directly interfere with substrate binding or catalysis, leading to inhibition or altered enzyme kinetics. embopress.org For example, in studies of the GABA-A receptor, modification of an engineered cysteine residue (β3M286C) with n-butyl-MTS led to increased GABA sensitivity and a loss of modulation by the anesthetic etomidate (B1671615). nih.gov This suggests that the modification alters the receptor's function, likely by sterically hindering the binding of etomidate. nih.gov

Furthermore, cysteine modifications can impact protein-protein interactions. thermofisher.comresearchgate.net If the modified cysteine is part of a protein-protein interface, the addition of the butyl group can disrupt the interaction by creating steric hindrance or by altering the local chemical environment.

Conformational Changes Induced by Cysteine Modification

Interactions with Ion Channels and Receptors

This compound (BMTS) is a sulfhydryl-reactive chemical probe extensively utilized in neuropharmacology and biophysics to investigate the structure and function of ion channels and receptors. Its utility stems from its ability to covalently modify cysteine residues, which can be strategically introduced into specific protein locations via site-directed mutagenesis. This technique, known as substituted-cysteine accessibility mapping (SCAM), allows researchers to explore the local environment of a given residue and its role in the protein's mechanism.

Modulation of Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are critical for synaptic transmission, and their modulation by various substances is a key area of research. BMTS has been instrumental in elucidating the molecular mechanisms of action for drugs targeting these receptors, particularly the γ-aminobutyric acid type A (GABAA) receptor.

The GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain, is a known target for alcohols and anesthetic agents. nih.govnih.gov These substances act as positive allosteric modulators, enhancing the receptor's response to GABA. nih.gov BMTS has been used to identify the amino acid residues that form the binding sites for these modulators within the receptor's transmembrane domains (TMs). nih.gov

Table 1: Effects of n-Butyl-MTS on GABAA Receptor Function

| Receptor Mutant | Experimental System | Observed Effect of n-Butyl-MTS | Reference |

|---|---|---|---|

| α1β2γ2L (with various single cysteine substitutions) | Xenopus laevis oocytes | Altered GABA-induced responses and butanol modulation. | nih.gov |

| α1β3M286Cγ2L | Xenopus laevis oocytes | Persistently increased GABA sensitivity and reduced etomidate enhancement. | nih.gov |

GABAA receptors possess multiple distinct binding sites. The orthosteric site binds the endogenous agonist GABA, located at the interface between β and α subunits (β+/α−). nih.govfrontiersin.orgresearchgate.net Allosteric sites, which bind modulatory molecules like benzodiazepines, anesthetics, and alcohols, are found at other subunit interfaces in both the extracellular and transmembrane domains. frontiersin.orgnih.gov

BMTS and other n-alkyl methanethiosulfonate reagents serve as molecular rulers to probe the architecture of these allosteric sites. nih.gov By attaching a butyl group to an engineered cysteine residue, researchers can introduce a steric block and assess whether this interferes with the binding or action of a modulator. Studies on the α1β3γ2L GABAA receptor used this approach to map the binding site for the anesthetic etomidate, which is located in the transmembrane β+/α− interface. nih.gov The application of n-butyl-MTS to the β3M286C mutant receptor persistently reduced the modulatory effect of etomidate, indicating that the attached butyl group occupies a space that overlaps with the etomidate binding site. nih.gov This demonstrates the power of using reagents like BMTS to finely map the spatial relationships within drug binding pockets on the receptor. nih.gov

Effects on GABA<sub>A</sub> Receptor Function and Alcohol Potentiation

Characterization of Voltage-Gated Ion Channel Accessibility

Voltage-gated ion channels are responsible for generating action potentials in excitable cells. ttuhsc.edu The substituted-cysteine accessibility method (SCAM), employing reagents like BMTS, is a powerful technique for mapping the structure of these channels, particularly the lining of their pores and the conformational changes that occur during gating. ttuhsc.eduinterchim.fr

Cysteine accessibility mapping involves introducing cysteine residues one by one at various positions within a protein and then testing their accessibility to membrane-impermeant or membrane-permeant MTS reagents. interchim.fr The rate of reaction between the MTS reagent and the introduced cysteine provides information about the residue's environment; a rapid reaction suggests the residue is on a freely accessible aqueous surface, while a slower rate may indicate it is partially buried within a crevice or the channel pore. ttuhsc.edu

This technique has been applied to various voltage-gated channels. For instance, in studies of the human heart Na+ channel, cysteine-scanning mutagenesis was used to investigate the aqueous exposure of residues in the transmembrane SS2 segments. nih.gov The modification of these introduced cysteines by charged MTS reagents altered the channel's ionic currents, confirming the exposure of these residues to the aqueous pore. nih.gov Similarly, research on P2X2 receptors, a type of ATP-gated ion channel, used a range of MTS compounds, including lipophilic versions, to probe the accessibility of residues in the transmembrane domains. nih.gov These studies help refine models of channel structure by experimentally verifying the position and accessibility of specific amino acids within the transmembrane helices. nih.gov

The covalent modification of channel residues by BMTS can directly alter the channel's functional properties, including its gating (the transition between open and closed states) and ion permeation. nih.govnih.gov Observing these functional changes provides insight into the role of the modified residue in the channel's operation.

Studies have shown that the modification rates of MTS reagents can differ depending on the conformational state of the channel, allowing these reagents to be used to track the gating motions of the protein. ttuhsc.edu In some cases, the attachment of the MTS reagent can, by itself, induce channel gating. For example, the covalent attachment of a propyl-MTS reagent to a cysteine introduced at position I328C in the P2X2 receptor was sufficient to activate the channel, mimicking the effect of its natural ligand, ATP. nih.gov This suggests that the modification breaks an interaction that normally stabilizes the closed state of the channel. nih.gov

Furthermore, MTS modification can alter ion conductance and selectivity. In cysteine-substituted human heart Na+ channels, the application of a negatively charged MTS reagent (MTSES-) markedly increased conductance, while a positively charged reagent (MTSEA+) decreased it, demonstrating that the introduced charge at that position influences ion flow. nih.gov In some mutants, the simple substitution of a residue with cysteine, even before MTS modification, was enough to abolish the channel's selectivity for certain ions. nih.gov These findings illustrate how BMTS and related compounds can be used not only to map channel structure but also to directly probe the mechanisms of channel gating and permeation.

Cysteine Accessibility Mapping in Transmembrane Domains

Interactions with Other Receptor Systems

This compound has been instrumental in elucidating the structure-function relationships in various receptor systems by covalently modifying strategically placed cysteine residues.

One significant area of research has been its application in studying ligand-gated ion channels, such as the GABA-A receptor. In studies using single cysteine mutants of the GABA-A receptor, BMTS was used to label these residues. acs.org The covalent binding of the butyl group from BMTS into water-filled cavities within the receptor can mimic an irreversibly bound alcohol, thereby altering the receptor's response to GABA and other modulators like butanol. acs.org This technique, known as substituted-cysteine accessibility method (SCAM), helps map the location of binding sites and understand how these receptors are modulated. physiology.org For instance, labeling specific cysteine mutants with BMTS resulted in significant changes in GABA-induced currents, indicating that these residues are located in regions critical for receptor function and modulation. acs.org

Beyond the nervous system, MTS reagents have been applied to study insect odorant receptors (ORs). These receptors, which are ligand-gated ion channels, are crucial for an insect's ability to detect volatile chemicals. In studies on Drosophila melanogaster, methanethiosulfonate reagents were used to probe the structure of the OR85b subunit. By mutating specific amino acids to cysteine and then treating them with MTS reagents, researchers identified a region at the interface between a transmembrane segment and an extracellular loop as being critical for activation by odorants. interchim.fr While this specific study used other MTS reagents, the principle demonstrates a key application for compounds like BMTS in mapping the odorant-binding sites of these unique channels. interchim.fr

Effects on Cellular Signaling Pathways

The reactivity of this compound with cysteine thiols gives it the potential to influence a wide array of cellular signaling pathways where redox regulation and protein function are critical.

Role in Redox Regulation and Oxidative Stress Responses

Redox regulation is a fundamental process where the reversible oxidation and reduction of protein cysteine residues act as a molecular switch, modulating protein function in response to the cellular environment. nih.gov this compound and other MTS reagents are powerful tools for studying this process because they react specifically with the thiol group of cysteine, forming a stable disulfide bond. ttuhsc.edu This reaction effectively "traps" the thiol in a modified state, allowing researchers to assess the impact of its availability. nih.gov

The modification of cysteine residues by BMTS can push cells into a state of oxidative stress by altering the activity of proteins involved in maintaining redox homeostasis. mdpi.com The cell defends against oxidative stress through signaling pathways like the NRF2-KEAP1 system. Under normal conditions, KEAP1 targets the transcription factor NRF2 for degradation. However, under oxidative stress, critical cysteine residues in KEAP1 are oxidized, preventing it from marking NRF2 for destruction. This allows NRF2 to move to the nucleus and activate the expression of antioxidant genes. nih.gov The use of thiol-reactive compounds like BMTS can mimic these oxidative modifications, providing insight into the activation mechanisms of such protective pathways.

Impact on Protein Ubiquitination and Proteasomal Degradation Pathways

The ubiquitin-proteasome pathway is the primary mechanism for the targeted degradation of proteins in eukaryotic cells, crucial for maintaining protein quality control and regulating cellular processes. ucl.ac.ukias.ac.in Proteins are marked for destruction by the covalent attachment of a polyubiquitin (B1169507) chain, which is then recognized by the 26S proteasome for degradation. rsc.org This process involves a cascade of enzymes (E1, E2, and E3) that themselves rely on critical cysteine residues for their catalytic activity. nih.gov

While direct studies linking this compound to the ubiquitin-proteasome system are limited, its fundamental reactivity with cysteines suggests a potential for indirect influence. Since the ubiquitin-activating (E1) and ubiquitin-conjugating (E2) enzymes have essential catalytic cysteines, modification of these sites by a reactive compound like BMTS could theoretically disrupt the entire ubiquitination cascade. ias.ac.innih.gov

Furthermore, the stability of many proteins is regulated by the redox state of their cysteine residues. For example, the degradation of cysteine dioxygenase (CDO) is controlled by cysteine levels; in the absence of its substrate, cysteine, CDO is ubiquitinated and degraded by the proteasome. physiology.orgyale.edu The presence of cysteine prevents this ubiquitination. physiology.orgyale.edu By modifying protein cysteines, BMTS could potentially alter a protein's conformation, either masking or exposing degradation signals (degrons) and thereby affecting its recognition by E3 ubiquitin ligases and its subsequent rate of degradation. physiology.orgnih.gov However, further research is required to specifically determine the impact of BMTS on these complex pathways.

Influence on Energy Metabolism and Cellular Bioenergetics

Cellular bioenergetics, the study of how cells manage energy, is intrinsically linked to mitochondrial function and metabolic pathways like glycolysis and oxidative phosphorylation. ucl.ac.ukbiotium.com Recent research on a closely related compound, S-methyl methanethiosulfonate (MMTSO), provides significant insight into how this class of molecules can affect cellular energy metabolism.

The proposed mechanism involves the interaction of MMTSO with key regulatory proteins. One potential target is the STAT3 transcription factor, which has been associated with mitochondrial metabolism. Thiosulfonic compounds can bind to the SH2 domain of STAT3, potentially inhibiting its function and leading to reduced mitochondrial activity and cell proliferation. Given that this compound shares the reactive methanethiosulfonate group with MMTSO, it is plausible that it could exert similar effects on cellular bioenergetics, although direct experimental evidence is needed for confirmation.

Research Findings Tables

Table 1: Effects of this compound (BMTS) on GABA-A Receptor Cysteine Mutants

| Mutant Receptor | Treatment | Observed Effect on GABA-induced Current | Implication | Reference |

|---|---|---|---|---|

| Single Cysteine Mutants | BMTS Labeling | Significant changes in current | Cysteine residue is in a functionally critical, water-accessible cavity. | acs.org |

Table 2: Effects of S-Methyl Methanethiosulfonate (MMTSO) on Prostate Cancer Cell Bioenergetics (as a proxy for BMTS)

| Metabolic Parameter | Treatment | Effect Observed | Potential Mechanism | Reference |

|---|---|---|---|---|

| Mitochondrial Metabolism | MMTSO | Reduced | Inhibition of key metabolic pathways or transcription factors like STAT3. | |

| Mitochondrial ATP Production | MMTSO | Reduced | Decreased oxidative phosphorylation efficiency. | |

| Oxidative Phosphorylation | MMTSO | Reduced | Shift away from mitochondrial respiration. |

Analytical Methodologies for Butyl Methanethiosulfonate and Its Bioconjugates

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods provide invaluable information regarding the molecular structure, bonding, and quantitative presence of BMTS and its bioconjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including thiosulfonates. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the Butyl Methanethiosulfonate (B1239399) molecule. scilit.comcapes.gov.br For instance, the ¹H-NMR spectrum of a related compound, S-methyl methanethiosulfonate, shows distinct singlets for the methyl groups, providing a clear structural fingerprint. tandfonline.com In the context of BMTS, characteristic signals for the butyl group (CH₃-CH₂-CH₂-CH₂-) would be expected, with chemical shifts and coupling patterns indicative of their specific positions relative to the thiosulfonate group. Theoretical analysis and computational studies of NMR spectra have also been employed to understand the substituent effects on the SO₂S moiety in thiosulfonates. mdpi.com

| Nucleus | Typical Chemical Shift Range (ppm) for Alkyl Thiosulfonates | Information Provided |

| ¹H | 0.8 - 4.0 | Provides information on the proton environments within the butyl chain and the methyl group attached to the sulfur. |

| ¹³C | 10 - 70 | Reveals the carbon skeleton of the molecule. |

| ³³S | Varies | Can offer direct insight into the electronic environment of the sulfur atoms, though it is a less common technique. mdpi.com |

Mass Spectrometry (MS) in Structural Elucidation and Proteomics

Mass spectrometry (MS) is indispensable for determining the molecular weight of BMTS and for characterizing its bioconjugates, particularly in the field of proteomics. ibmc.msk.ru When BMTS reacts with a cysteine residue in a protein, it forms a disulfide bond, resulting in a specific mass shift that can be detected by MS. This technique, often coupled with liquid chromatography (LC-MS), allows for the identification of the modified protein and the precise location of the cysteine residue that has been conjugated. frontiersin.org

In proteomics, the modification of cysteine residues is a critical area of study, and various MS-based approaches have been developed to analyze these post-translational modifications. ibmc.msk.rufrontiersin.orgresearchgate.net These methods often involve enzymatic digestion of the protein followed by MS analysis of the resulting peptides. The presence of a BMTS-modified peptide is identified by its unique mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can then be used to fragment the peptide, providing sequence information and confirming the site of modification. ahajournals.org

| MS Technique | Application | Key Findings |

| Electrospray Ionization (ESI-MS) | Determination of intact protein mass before and after conjugation with BMTS. | Confirms the covalent modification and the number of BMTS molecules attached. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Analysis of protein digests to identify modified peptides. | Pinpoints the specific cysteine residues that have reacted with BMTS. |

| Tandem MS (MS/MS) | Fragmentation of modified peptides for sequence analysis. | Provides definitive evidence of the modification site. ahajournals.org |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers insights into the molecular vibrations and, consequently, the bonding within BMTS and its bioconjugates. gatewayanalytical.comsurfacesciencewestern.com The S-S bond in thiosulfonates and disulfides has a characteristic vibrational frequency that can be observed in both FTIR and Raman spectra. researchgate.nettandfonline.com

Raman spectroscopy is particularly sensitive to non-polar bonds like the S-S linkage, often providing a clearer signal for this functional group compared to FTIR. gatewayanalytical.comsurfacesciencewestern.com The position and intensity of the S-S stretching band can be influenced by the local chemical environment, making it a useful probe for studying the interactions of BMTS with proteins. researchgate.nettandfonline.com FTIR, on the other hand, is more sensitive to polar bonds and can provide information about changes in the protein's secondary structure upon conjugation with BMTS. gatewayanalytical.comsurfacesciencewestern.com

| Spectroscopic Method | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Raman Spectroscopy | S-S stretch | 450 - 550 researchgate.nettandfonline.comresearchgate.net | Direct evidence of the disulfide bond formation in bioconjugates. |

| FTIR Spectroscopy | SO₂ asymmetric stretch | ~1300 - 1350 | Characteristic of the sulfone group in BMTS. |

| FTIR Spectroscopy | SO₂ symmetric stretch | ~1100 - 1150 | Characteristic of the sulfone group in BMTS. |

Chromatographic Separations in Biological Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of BMTS and its bioconjugates from complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of BMTS and for quantifying its presence in various matrices. google.com Reversed-phase HPLC (RP-HPLC) is commonly used, where BMTS, being a relatively nonpolar molecule, is separated based on its hydrophobic interactions with the stationary phase. nih.gov

| HPLC Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 or C8 silica | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an ion-pairing agent (e.g., trifluoroacetic acid). google.com | Elution of analytes from the column. |

| Detector | UV-Vis or Mass Spectrometer | Detection and quantification of the separated compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.govmdpi.com While BMTS itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is crucial for studying its potential volatile metabolites. tandfonline.com The breakdown of BMTS or its bioconjugates in biological systems could lead to the formation of smaller, more volatile sulfur-containing compounds.

The analysis of volatile sulfur compounds (VSCs) often involves a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), to enhance sensitivity. researchgate.netnih.govmdpi.comfrontiersin.org The separated compounds are then identified based on their mass spectra, which provide a unique fragmentation pattern for each molecule.

| Analytical Step | Technique | Purpose |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) researchgate.netnih.govmdpi.comfrontiersin.org | Extraction and pre-concentration of volatile analytes from the sample matrix. |

| Separation | Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with the stationary phase. |

| Detection and Identification | Mass Spectrometry (MS) | Provides mass spectra for compound identification and quantification. |

Advanced Electrophysiological Techniques

Electrophysiological methods are central to understanding the effects of BMTS on ion channels, which are critical components of cellular signaling. These techniques allow for the direct measurement of ion channel activity and how it is modulated by covalent modification with BMTS.

Patch-clamp electrophysiology is a powerful technique for investigating the behavior of individual ion channels in real-time. moleculardevices.comthe-scientist.com This method allows researchers to measure the minute electrical currents that flow through a single channel as it opens and closes. moleculardevices.comthe-scientist.com In the context of BMTS, patch-clamping is frequently used in conjunction with the Substituted Cysteine Accessibility Method (SCAM). bio-protocol.org

SCAM involves introducing a cysteine residue at a specific site within a protein of interest, such as an ion channel. bio-protocol.org The subsequent application of a methanethiosulfonate (MTS) reagent like BMTS, which specifically reacts with the thiol group of cysteine, allows for the probing of that residue's environment. bio-protocol.orgresearchgate.net By observing changes in the ion channel's conductance after BMTS application, researchers can infer the accessibility of the engineered cysteine. This provides valuable information about the protein's topology and the structural rearrangements that occur during channel gating. bio-protocol.org

For instance, studies on the Shaker potassium channel have utilized this approach to map the accessibility of residues within the channel's pore. nih.govnih.govelifesciences.orgmdpi.com By systematically replacing amino acids with cysteine and then applying MTS reagents, researchers can determine which parts of the channel are exposed to the aqueous environment in different conformational states (e.g., open, closed, or inactivated). researchgate.net The modification by the MTS reagent can lead to various effects, such as inhibition of the current, which is quantifiable through patch-clamp recordings. researchgate.net

| Technique | Application in BMTS-related Research | Key Findings |

| Patch-Clamp Electrophysiology | Measurement of ionic currents through single channels modified by BMTS. | Provides direct evidence of how BMTS binding affects channel function (e.g., blocking the pore, altering gating). researchgate.net |

| Substituted Cysteine Accessibility Method (SCAM) | Mapping the solvent-exposed surfaces of ion channels by observing the effects of BMTS on engineered cysteine mutants. | Reveals the three-dimensional structure of the channel pore and identifies residues that line the ion conduction pathway. bio-protocol.org |

Voltage-clamp fluorometry (VCF) is a sophisticated technique that combines electrophysiological measurements with fluorescence spectroscopy to monitor the conformational dynamics of proteins in real-time. semanticscholar.orgnih.govresearchgate.net In a typical VCF experiment, a fluorescent probe is covalently attached to a specific site on the protein of interest, often via an engineered cysteine residue. semanticscholar.org Changes in the local environment of the fluorophore due to protein conformational changes result in a detectable change in its fluorescence intensity. semanticscholar.orgresearchgate.net

When studying BMTS bioconjugates, a fluorescently tagged version of a methanethiosulfonate reagent can be used. Alternatively, the protein can be labeled with a fluorophore before or after modification with BMTS. By simultaneously recording the ion channel's currents (using voltage-clamp) and the fluorescence signal, researchers can directly correlate specific conformational changes with the functional states of the channel. nih.govbiorxiv.org

VCF has been instrumental in studying the gating movements of various ion channels. semanticscholar.org For example, by labeling a cysteine introduced in an extracellular loop of a cotransporter, researchers were able to detect voltage- and substrate-dependent fluorescence changes, indicating that the labeled site is in a region that undergoes conformational rearrangement during the transport cycle. semanticscholar.org This approach provides a powerful means to understand how the binding of a molecule like BMTS can allosterically modulate channel function by inducing or stabilizing certain protein conformations. researchgate.net

| Technique | Principle | Information Gained |

| Voltage-Clamp Fluorometry (VCF) | Simultaneous measurement of ionic currents and fluorescence from a probe attached to the protein. semanticscholar.orgresearchgate.net | Correlates real-time protein conformational changes with specific functional states (e.g., opening, closing, inactivation) of the ion channel. nih.govbiorxiv.org |

Patch-Clamp Electrophysiology for Ion Channel Studies

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques by offering atomic-level insights into the interactions between BMTS and its protein targets. These approaches can be used to predict binding modes, rationalize experimental observations, and formulate new hypotheses.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand, e.g., BMTS) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. nih.govnih.govyoutube.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov For BMTS, docking can be used to predict how it might initially interact with a cysteine-containing protein before the covalent bond is formed.

Molecular dynamics (MD) simulations take this a step further by simulating the movements of atoms in the protein-ligand complex over time. nih.govmpg.de Starting from a docked pose or a model of the covalently modified protein, MD simulations can reveal the stability of the interaction and the conformational changes induced in the protein by the binding of BMTS. nih.gov These simulations provide a dynamic picture of the ligand-protein interaction, highlighting the flexibility of both the ligand and the protein. mdpi.com

| Computational Method | Purpose | Example Application |

| Molecular Docking | Predicts the non-covalent binding pose of BMTS in a protein's active site. nih.govyoutube.com | Identifying the most likely binding pocket for BMTS on a target protein before covalent modification. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the atomic motions of the BMTS-protein complex over time to assess stability and conformational changes. nih.govmpg.de | Examining how the covalent attachment of BMTS to a cysteine residue in an ion channel affects the protein's overall structure and flexibility. |

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to study the electronic structure of molecules and the energetics of chemical reactions. rsc.orgresearchgate.netphyschemres.org These methods can provide detailed insights into the mechanism of the reaction between BMTS and a cysteine residue. rsc.org

| Method | Focus | Key Insights |

| Quantum Chemistry (e.g., DFT) | Electronic structure, reaction energetics, and transition states. rsc.orgphyschemres.org | Elucidation of the step-by-step mechanism of the reaction between BMTS and cysteine, including activation energies and the influence of the chemical environment on reactivity. pnas.orgmongoliajol.info |

Preclinical and Therapeutic Research Applications

Butyl Methanethiosulfonate (B1239399) as a Chemical Probe in Neurobiology

The nervous system relies on intricate communication between neurons, a process heavily dependent on the function of various proteins, including neurotransmitter receptors and ion channels. Chemical probes like BMTS allow researchers to investigate the roles of specific amino acid residues within these proteins, providing insights into their mechanisms of action.

Butyl methanethiosulfonate has been instrumental in elucidating the structure-function relationships of neurotransmitter receptors, such as the GABAA (gamma-aminobutyric acid type A) receptors. These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system and are targets for various drugs, including anesthetics. nih.gov

In one study, researchers used a series of n-alkyl-methanethiosulfonate (MTS) reagents, including BMTS, to probe the binding site of the anesthetic etomidate (B1671615) on GABAA receptors. nih.gov By introducing a cysteine mutation at a specific position (β3M286C) within the receptor, they could assess how modification by different-sized MTS reagents affected receptor function. nih.gov The experiments, conducted using voltage-clamp electrophysiology in Xenopus oocytes, revealed that receptor-bound etomidate could block the modification of the cysteine residue by n-propyl-MTS, n-butyl-MTS, and n-hexyl-MTS. nih.gov This blocking effect provided a precise estimate of the distance between the bound etomidate and the specific amino acid side chain, contributing to a more detailed understanding of how anesthetics modulate these critical receptors. nih.gov

Table 1: Effect of n-Alkyl-MTS Reagents on GABAA Receptor Function

| MTS Reagent | Effect on GABA Sensitivity | Effect on Etomidate Modulation | Blocked by Etomidate |

|---|---|---|---|

| Methyl-MTS | Unaltered | Not specified | No |

| Ethyl-MTS | Unaltered | Increased | No |

| n-Propyl-MTS | Persistently Increased | Decreased | Yes |

| n-Butyl-MTS | Persistently Increased | Decreased | Yes |

| n-Hexyl-MTS | Persistently Increased | Decreased | Yes |

Neuronal excitability, the likelihood of a neuron firing an action potential, is a fundamental process in the brain. nih.gov It is tightly regulated by the interplay of various ion channels and receptors that control the flow of ions across the neuronal membrane. nih.gov Synaptic transmission is the process by which neurons communicate with each other, primarily through the release of neurotransmitters at synapses. ukw.edu.pl

While direct studies focusing on the effects of this compound on neuronal excitability and synaptic transmission are not extensively documented in the provided search results, its utility as a cysteine-modifying agent is relevant to this area of research. The function of many ion channels crucial for neuronal excitability, such as voltage-gated sodium and potassium channels, as well as various neurotransmitter receptors, depends on the integrity of specific cysteine residues. scispace.comanr.fr By selectively modifying these cysteines, researchers can investigate their role in channel gating, inactivation, and modulation by other molecules, thereby gaining a deeper understanding of the molecular underpinnings of neuronal signaling. anr.fr

Investigating Neurotransmitter Receptor Mechanisms

Potential in Antimicrobial and Antifungal Research

The rise of antimicrobial resistance has spurred the search for novel compounds with activity against pathogenic bacteria and fungi. Thiosulfonates, the class of compounds to which BMTS belongs, have shown promise in this area.

Research into the antimicrobial properties of various thiosulfonates and related sulfur-containing compounds has demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov While specific data on this compound's activity against a wide range of bacterial strains was not found in the search results, the broader class of compounds shows significant bioactivity. For instance, certain disulfide analogs have shown mild antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 16–32 µg/mL against several bacterial species. nih.gov Another study highlighted a disulfide-containing compound with a potent MIC value of 4 µg/mL against Mycobacterium tuberculosis. nih.gov These findings suggest that the thiosulfonate scaffold is a promising starting point for the development of new antibacterial agents.

This compound and related compounds have also been investigated for their effectiveness against pathogenic fungi and oomycetes, which are significant threats to agriculture and human health. nih.govfrontiersin.org One report mentioned that S-methyl methanethiosulfonate, a related compound, exhibited antifungal activity against the plant pathogen Guignardia camelliae. unileon.es The broader class of thiosulfinates, which are structurally similar to thiosulfonates, has also shown notable antifungal properties. nih.gov For example, allicin (B1665233), a well-known thiosulfinate from garlic, displays MIC values ranging from 5–10 μg/mL against Gram-positive bacteria and modest activity against Gram-negative bacteria and two yeast species. nih.gov

Table 2: Antifungal Activity of a Related Compound (Allicin)

| Organism Type | MIC Range (µg/mL) |

|---|---|

| Gram-positive bacteria | 5-10 |

| Gram-negative bacteria | 15-100 |

| Yeast species | 15-100 |

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. scribd.comcreative-proteomics.com By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural features that are essential for its potency and selectivity. nih.gov

For antimicrobial and antifungal agents, SAR studies can guide the design of new derivatives with improved efficacy. nih.govresearchgate.net In the context of thiosulfonates and related compounds, research has explored how altering the alkyl or aryl groups attached to the sulfur atoms affects their antimicrobial spectrum and potency. nih.gov For example, a study on vancomycin (B549263) derivatives containing a disulfide moiety demonstrated a significant increase in antibacterial activity compared to the parent compound, with MIC values improving from over 32 µg/mL to as low as 0.5 µg/mL against Moraxella catarrhalis. nih.gov This highlights the potential for enhancing the potency of existing antibiotics by incorporating sulfur-containing functional groups. While specific SAR studies focused solely on this compound were not detailed in the search results, the principles of SAR are directly applicable to optimizing its structure for greater antimicrobial or antifungal activity.

Antifungal Efficacy Against Pathogenic Fungi and Oomycetes

Research in Cancer Biology

The aberrant metabolic and signaling pathways in cancer cells present unique targets for therapeutic intervention. BMTS and related methanethiosulfonate (MTS) compounds are being investigated for their potential to modulate these pathways.

Cancer cells exhibit altered metabolism to sustain their rapid growth and proliferation. thno.org A key feature is the "Warburg effect," where cancer cells favor glycolysis for energy production even in the presence of oxygen. thno.orgmdpi.comgenome.jp This metabolic shift provides the necessary building blocks for biomass and genome duplication. genome.jp

Research on S-methyl methanethiosulfonate (MMTSO), a metabolite of a compound found in cruciferous and allium vegetables, has shown that it can alter the energy metabolism of prostate cancer cells. nih.govnih.gov In studies using DU145 prostate cancer cells, MMTSO was found to reduce mitochondrial metabolism and ATP production, shifting the cells towards a less cancerous metabolic phenotype. nih.govnih.gov This suggests that MTS compounds may interfere with the metabolic adaptations that drive cancer cell proliferation.

Table 1: Effects of S-Methyl Methanethiosulfonate (MMTSO) on DU145 Prostate Cancer Cell Metabolism

| Parameter | Effect of MMTSO Treatment | Reference |

| Mitochondrial Metabolism | Reduced | nih.gov |

| Mitochondrial ATP Production | Reduced | nih.gov |

| Oxidative Phosphorylation | Decreased | nih.gov |

| Fatty Acid Dependency | Increased | nih.gov |

This table summarizes the observed metabolic shifts in prostate cancer cells upon treatment with MMTSO, a related methanethiosulfonate compound.

Signal transduction pathways are crucial for cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer. slideshare.netfrontiersin.org Oncogenic pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK are frequently activated in various cancers, promoting uncontrolled cell proliferation and survival. researchgate.netmdpi.com

While direct studies on this compound's specific effects on these pathways are not extensively detailed in the provided results, the broader class of methanethiosulfonates is known to interact with proteins, which are key components of these signaling cascades. For instance, the activity of S-methyl methanethiosulfonate in prostate cancer cells has been linked to potential interactions with STAT3, a signal transducer and activator of transcription involved in mitochondrial metabolism. nih.gov The modulation of such signaling molecules can impact downstream cellular processes that are critical for tumorigenesis. mdpi.com

Table 2: Key Signaling Pathways in Oncogenesis

| Signaling Pathway | Role in Cancer | Reference |

| PI3K/Akt/mTOR | Regulates cell growth, metabolism, and survival; often dysregulated in cancer. | thno.orgresearchgate.netmdpi.com |

| Ras/Raf/MEK/ERK (MAPK) | Drives cell proliferation and inhibits apoptosis. | slideshare.netmdpi.com |

| Wnt/β-catenin | Involved in cell differentiation, apoptosis, and tumor immunity. | researchgate.net |

| STAT3 | Regulates gene expression related to cell proliferation and survival. | nih.govfrontiersin.org |

This table outlines major signaling pathways that are often dysregulated in cancer and are potential targets for therapeutic intervention.

The ability of MTS compounds to modify protein function and alter cancer cell metabolism suggests their potential as therapeutic agents. Molecular targeted therapies, which act on specific molecular targets, have become a cornerstone of cancer treatment. nih.gov These agents can be more effective and have fewer side effects than conventional chemotherapy. nih.gov

Furthermore, this compound could potentially be used as an adjuvant therapy. Adjuvant therapies are additional treatments given after the primary treatment to reduce the risk of cancer recurrence. clevelandclinic.org By targeting residual cancer cells that may have survived initial treatment, adjuvant therapies, including immunotherapy and targeted therapy, can improve long-term outcomes for patients. clevelandclinic.orgnih.gov The development of novel adjuvants is an active area of research in cancer immunotherapy. nih.gov

Modulation of Signal Transduction Pathways in Oncogenesis

Applications in Protein Engineering and Drug Discovery

The specific reactivity of this compound with cysteine residues makes it a powerful tool in protein engineering and the development of new chemical probes.

Cysteine scanning mutagenesis is a technique used to identify functionally important amino acid residues in a protein. nih.gov This method involves systematically replacing individual amino acids with cysteine and then treating the mutant protein with a sulfhydryl-specific reagent like this compound. nih.govnih.gov The effect of this chemical modification on protein function reveals the role of the original amino acid.

This approach has been instrumental in mapping the structure and function of membrane proteins, such as ion channels and transporters. nih.govnih.govinterchim.frttuhsc.edu By observing changes in protein activity after modification with MTS reagents, researchers can infer the accessibility and importance of specific residues. nih.gov

The reactivity of methanethiosulfonates with thiols allows for their use in creating novel bioconjugates. ox.ac.uk These are formed by linking a molecule, such as a drug or a fluorescent tag, to a protein. This strategy can be used to develop more stable and potent biocatalysts or to create targeted drug delivery systems. ox.ac.uk

MTS reagents are also used as blocking agents in studies of protein oxidation to prevent non-physiological oxidation of cysteine thiols after cell lysis. nih.govdiva-portal.org This ensures that the observed modifications reflect the true state of the protein within the cell. The development of new chemical techniques, including the use of MTS compounds, is expanding the toolbox for creating more effective and selective biocatalysts and therapeutic agents. ox.ac.uk

Future Directions and Interdisciplinary Research Prospects

Integration with Systems Biology and Omics Technologies

Systems biology aims to understand the complex interactions within biological systems through a holistic approach, integrating data from various "omics" technologies like genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.netfrontiersin.org Butyl methanethiosulfonate (B1239399), and more broadly methanethiosulfonate (MTS) reagents, can play a crucial role in this endeavor, particularly in the field of proteomics.

In bottom-up proteomics, a common workflow involves the reduction and alkylation of cysteine residues in proteins to prevent the reformation of disulfide bonds before enzymatic digestion. mdpi.com S-methyl methanethiosulfonate (MMTS), a related and widely studied compound, is used for the reversible blocking of these sulfhydryl groups. mdpi.comnih.govthermofisher.comresearchgate.net This reversible modification is advantageous compared to irreversible alkylation, as it allows for the study of the natural thiol-disulfide states of proteins, which is critical for understanding redox-sensitive signaling pathways. nih.gov The small size of the methanethiosulfonate group allows it to access even buried cysteine residues within proteins. nih.gov

The integration of BMTS and other MTS reagents with mass spectrometry-based proteomics can provide valuable insights into the "interactome," the complete set of molecular interactions in a cell. nih.gov By selectively modifying cysteine residues, researchers can study changes in protein conformation, function, and protein-protein interactions. ttuhsc.edu For instance, the modification of introduced cysteine residues with charged MTS reagents can lead to measurable changes in the function of ion channel proteins, providing structural and functional information. ttuhsc.edu This approach, combined with high-throughput omics data and bioinformatics analysis, can help to build comprehensive models of cellular processes and disease mechanisms. nih.govresearchgate.netfrontiersin.org

Table 1: Applications of Methanethiosulfonates in Omics Technologies

| Omics Field | Application of Methanethiosulfonates | Research Goal |

| Proteomics | Reversible blocking of cysteine sulfhydryl groups. mdpi.comnih.gov | - Prevent disulfide bond reformation during sample preparation. mdpi.com - Trap and study the natural thiol-disulfide states of redox-sensitive proteins. nih.gov - Inhibit enzyme activity for functional studies. nih.gov |

| Interactomics | Site-directed modification of cysteine residues. ttuhsc.edu | - Probe protein structure and function. ttuhsc.edu - Identify and characterize protein-protein interactions. |

| Systems Biology | Integration of proteomics data with other omics data. nih.govfrontiersin.org | - Build comprehensive models of cellular networks and pathways. - Understand the systemic effects of protein modifications. |

Development of Butyl Methanethiosulfonate Derivatives with Enhanced Specificity

The development of this compound derivatives with enhanced specificity holds significant promise for more precise applications in chemical biology and drug discovery. While the reactivity of the methanethiosulfonate group towards thiols is a key feature, designing derivatives with tailored properties could improve their utility.

Research has focused on synthesizing various methanethiosulfonate derivatives to explore their structure-activity relationships. unimi.itsemanticscholar.orgresearchgate.net For example, modifying the alkyl chain length, such as in this compound, can influence properties like lipophilicity, which in turn can affect cellular uptake and interaction with specific protein targets. unimi.it The synthesis of hybrid molecules, combining the methanethiosulfonate moiety with other pharmacophores, is another strategy to enhance specificity and potency for targets like the STAT3-SH2 domain, which is implicated in cancer. unimi.itsemanticscholar.org

Furthermore, the development of functionalized methanethiosulfonates allows for their use in bioconjugation and the creation of redox-responsive systems. researchgate.net For instance, incorporating fluorescent dyes or other reporter molecules into the derivative structure would enable the visualization and tracking of the modified proteins within living cells. The synthesis of derivatives with different reactive groups in addition to the methanethiosulfonate could allow for multi-step labeling or cross-linking experiments, providing more detailed information about protein complexes and their dynamics. korambiotech.com

Advanced Materials Science Applications

The chemical properties of this compound and other thiosulfonates make them valuable building blocks in advanced materials science. aprcomposites.com.austrath.ac.uk The thiol-thiosulfonate exchange reaction provides a versatile method for polymer functionalization and the creation of dynamic materials. researchgate.netrsc.org

Thiosulfonate-containing polymers can be synthesized and subsequently modified by reacting them with thiol-containing molecules. researchgate.net This post-polymerization modification allows for the introduction of a wide range of functionalities, leading to materials with tailored properties. For example, polymers with pendant methanethiosulfonate groups have been used to create redox-responsive hydrogels. researchgate.net These hydrogels can be functionalized with fluorescent dyes or other molecules, opening up possibilities for applications in sensing and drug delivery. researchgate.net

The thiol-disulfide exchange chemistry is also crucial in the development of self-healing materials and dynamic covalent networks. The reversible nature of the disulfide bond formed from the reaction of a thiol with a thiosulfonate allows for the material to re-form bonds after being broken, leading to self-healing properties. This chemistry has been utilized in the fabrication of hydrogels through the crosslinking of polymers with thiol-containing molecules. researchgate.net Furthermore, the surface modification of materials with thiols is a well-established technique, and this compound could be used to introduce disulfide linkages onto surfaces for various applications.

Ethical Considerations and Safety in Research with Thiosulfonates

As with any chemical research, the use of this compound and other thiosulfonates necessitates careful consideration of ethical and safety principles. consensus.appnih.govnortheastern.edu The primary ethical obligation is to ensure the safety of researchers and to minimize any potential harm to human health and the environment. consensus.app

Safe Handling and Storage: Thiosulfonates, including this compound, require proper handling to avoid exposure. westliberty.educhemos.desigmaaldrich.comuprm.edupentachemicals.eu This includes the use of personal protective equipment such as gloves and safety glasses. westliberty.eduuprm.edu Good laboratory practices, such as working in a well-ventilated area and washing hands after handling, are essential. westliberty.educhemos.de Some methanethiosulfonates are hygroscopic and can hydrolyze in water, so they should be stored in a dry environment. ttuhsc.edu

Research Integrity: The ethical conduct of research involving thiosulfonates extends to the integrity of the data generated. nih.gov This includes accurate reporting of experimental procedures and results, and proper attribution of prior work. The potential for off-target effects or unintended reactions of thiosulfonates should be carefully investigated and reported to ensure a comprehensive understanding of their biological and material effects.

Dual-Use and Societal Impact: Researchers should be mindful of the potential dual-use implications of their work. While the primary applications of this compound are in basic research and materials science, as with any chemical technology, there is a potential for misuse. Open and transparent communication about the research and its potential societal impacts is crucial. consensus.app The ethical duty of confidentiality in research must be balanced with the need to disclose information to protect public health and safety. ethics.gc.ca

Q & A

Q. What is the mechanism of BMTS in thiol-specific modification, and how can it be validated experimentally?

BMTS reacts with free thiol groups (-SH) in proteins or small molecules to form mixed disulfides. This reaction is rapid and selective under controlled pH (neutral to slightly alkaline) and reducing-agent-free conditions . To validate the reaction, researchers should:

- Monitor kinetics : Use Ellman’s assay (DTNB) to quantify free thiol depletion over time.

- Confirm product formation : Analyze reaction mixtures via HPLC or mass spectrometry to detect disulfide adducts.